molecular formula C19H17N3O3 B2902362 N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-51-5

N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2902362
CAS No.: 1110979-51-5
M. Wt: 335.363
InChI Key: XQZGCGNXIJIZMX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an oxygen-linked acetamide moiety. Quinazoline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12(23)14-7-9-15(10-8-14)22-18(24)11-25-19-16-5-3-4-6-17(16)20-13(2)21-19/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGCGNXIJIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Etherification: The final step involves the formation of the ether linkage between the quinazoline core and the acetylphenyl group. This can be done using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Chlorine and fluorine substituents (e.g., ) may enhance electronegativity and membrane permeability.

Core Heterocycle Modifications

Variations in the central heterocycle alter electronic properties and binding affinity:

  • Quinoline vs. Quinazoline: Replacing quinazoline with a quinoline core (as in compound 14, ) introduces a nitrogen atom at position 1, which may affect π-π stacking interactions. The oxadiazole-thioacetamide hybrid in compound 14 showed an 86% yield in synthesis, highlighting efficient synthetic routes for such modifications .
  • Triazole Hybrids : Substituting the quinazoline with a 1,2,4-triazole ring () introduces sulfur atoms, which can modulate redox properties and enhance antimicrobial activity .

Linkage Variations

  • Oxy vs. Thio Linkers : The oxygen ether in the target compound contrasts with thioether linkages in compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (). Sulfur linkages may improve metabolic stability but reduce solubility compared to oxygen .

Antimicrobial Potential

Benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide () demonstrated notable antimicrobial activity.

Anti-Inflammatory Activity

2-Substituted quinazolinone acetamides () exhibited moderate anti-inflammatory effects, with one analog outperforming Diclofenac.

Spectroscopic Characteristics

  • IR Spectroscopy : Expected peaks include ~1670 cm⁻¹ (C=O stretch, acetamide) and ~3446 cm⁻¹ (N-H stretch), consistent with analogs in and .
  • ¹H NMR : Signals at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) align with related acetamides ().

Biological Activity

N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound classified as a quinazoline derivative. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound, with a molecular formula of C19H17N3O3. Its structure features an acetyl group attached to a phenyl ring linked via an ether bond to a quinazoline moiety, which is known for its various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain kinases, particularly those involved in cancer cell proliferation.
  • Receptor Modulation: It has the potential to modulate receptor activity, affecting pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds within the quinazoline class, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study Findings:

  • Cell Line Studies: In studies involving HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated potent antiproliferative effects with IC50 values comparable to established anticancer drugs like erlotinib .
  • Mechanistic Insights: The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring caspase activation and cell cycle analysis .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values near erlotinib; induces apoptosis
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionPotential inhibition of EGFR kinase

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